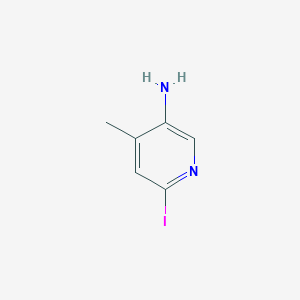

6-Iodo-4-methylpyridin-3-amine

描述

Structure

3D Structure

属性

IUPAC Name |

6-iodo-4-methylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7IN2/c1-4-2-6(7)9-3-5(4)8/h2-3H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDHVIGDFAAGQOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50630215 | |

| Record name | 6-Iodo-4-methylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50630215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

633328-47-9 | |

| Record name | 6-Iodo-4-methyl-3-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=633328-47-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Iodo-4-methylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50630215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Significance of Halogenated Aminopyridine Scaffolds in Modern Organic Chemistry

Halogenated aminopyridines are a class of heterocyclic compounds that have proven to be of immense value in contemporary organic chemistry and drug discovery. The pyridine (B92270) ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a common motif in many biologically active compounds. The introduction of halogen atoms and an amine group onto this scaffold significantly enhances its chemical versatility and potential for biological interactions.

The presence of a halogen atom, such as iodine, provides a reactive handle for a variety of cross-coupling reactions, including the Suzuki, Sonogashira, and Buchwald-Hartwig reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the construction of complex molecular frameworks. The position of the halogen on the pyridine ring can influence the regioselectivity of these reactions.

The amine group, on the other hand, serves as a key nucleophile and a site for further functionalization. It can be acylated, alkylated, or used to form other nitrogen-containing functional groups. The basicity of the pyridine nitrogen and the exocyclic amine can also play a crucial role in the biological activity of the resulting molecules by influencing their solubility and ability to form hydrogen bonds with biological targets. sigmaaldrich.com

The Strategic Importance of 6 Iodo 4 Methylpyridin 3 Amine As a Synthetic Synthon

6-Iodo-4-methylpyridin-3-amine, with its specific substitution pattern, is a strategically important synthetic intermediate, often referred to as a synthon or a building block in organic synthesis. Its value lies in the orthogonal reactivity of its functional groups. The iodo group at the 6-position is a prime site for metal-catalyzed cross-coupling reactions, while the amino group at the 3-position allows for a different set of chemical transformations. This differential reactivity enables chemists to selectively modify one part of the molecule while leaving the other intact, a crucial aspect of multi-step synthesis.

While specific, detailed research exclusively focused on this compound is not extensively documented in publicly available literature, its utility can be inferred from the numerous studies on analogous halogenated aminopyridines. These compounds are frequently employed in the synthesis of kinase inhibitors for cancer therapy, highlighting the importance of this scaffold in medicinal chemistry. chemicalbook.com For instance, the core structure of this compound provides a foundation for the development of compounds that can target specific biological pathways.

The synthesis of such specialized building blocks typically involves multi-step sequences. For example, the synthesis of a related compound, 4-Methyl-6-propoxypyridin-3-amine, starts from a substituted pyridine (B92270) and involves steps like nitration followed by reduction to introduce the amine group. Similar synthetic strategies can be envisioned for the preparation of this compound.

Below is a table of the physical and chemical properties of this compound and a structurally similar compound, providing an insight into its characteristics.

| Property | This compound | 6-Chloro-4-iodo-N-methylpyridin-3-amine |

| CAS Number | 633328-47-9 | 825643-59-2 sigmaaldrich.com |

| Molecular Formula | C₆H₇IN₂ | C₆H₆ClIN₂ sigmaaldrich.com |

| Molecular Weight | 234.04 g/mol | 268.48 g/mol sigmaaldrich.com |

| Physical Form | Not specified | Solid sigmaaldrich.com |

| Storage Temperature | Not specified | 2-8°C, under inert atmosphere sigmaaldrich.com |

Note: Data for this compound is based on vendor information. Data for the analogous compound is provided for comparative purposes.

Current Research Frontiers and Emerging Applications of Pyridine Derivatives

Regioselective Iodination Pathways for Pyridin-3-amine Derivatives

The introduction of an iodine atom onto the pyridine ring is a key step in the synthesis of 6-iodo-4-methylpyridin-3-amine. The directing effects of the amino and methyl groups on the pyridine ring play a significant role in determining the position of iodination.

Direct Electrophilic Iodination Strategies

Direct electrophilic iodination is a common method for introducing iodine onto an aromatic ring. For pyridin-3-amine derivatives, the amino group is a strong activating group and directs electrophilic substitution primarily to the ortho and para positions. In the case of 4-methylpyridin-3-amine, the C6 position is sterically less hindered and electronically favored for electrophilic attack.

Various iodinating reagents can be employed for this transformation. acsgcipr.org Molecular iodine (I2) in the presence of an oxidizing agent or a Lewis acid is a classic approach. acsgcipr.org N-Iodosuccinimide (NIS) is another effective reagent, often used in conjunction with an acid catalyst. The choice of solvent and reaction conditions can significantly influence the regioselectivity and yield of the iodination reaction. For instance, polar solvents can stabilize charged intermediates, potentially favoring substitution at certain positions.

A study on the iodination of various aromatic amines demonstrated the use of 1,4-dibenzyl-1,4-diazoniabicyclo[2.2.2]octane dichloroiodate as an efficient and regioselective iodinating agent. researchgate.net This reagent, used in a mixture of dichloromethane (B109758) and methanol (B129727) with sodium bicarbonate as a base, provided good to excellent yields of the iodinated products. researchgate.net Another approach involves using recyclable 1-butyl-3-methylpyridinium (B1228570) dichloroiodate, which acts as both the iodinating reagent and the solvent, eliminating the need for additional catalysts or oxidants. rsc.org

| Reagent/Conditions | Substrate | Product | Yield | Reference |

| I2, H2O2, H2O | Aromatic compounds | Iodinated aromatics | Good | acsgcipr.org |

| NIS, Acetic Acid | 3-methylpyridin-2-amine | 5-Iodo-3-methylpyridin-2-amine | 78-85% conversion | |

| DBDABCODCI, CH2Cl2/MeOH, NaHCO3 | 4-chloroaniline | 4-chloro-2-iodoaniline | 70% | researchgate.net |

| BMPDCI, 80 °C | Aniline | p-Iodoaniline | 90% | rsc.org |

| ICl, Pyridine | Aromatic Amines | Iodinated Aromatic Amines | High | acs.org |

| This table presents a selection of direct electrophilic iodination methods and their reported yields for various aromatic amines. |

Halogen-Dance and Related Rearrangement Approaches

The halogen-dance rearrangement is a fascinating and powerful tool for the synthesis of highly substituted pyridines that may be difficult to access through conventional methods. beilstein-journals.orgacs.orgwikipedia.org This reaction involves the base-catalyzed intramolecular migration of a halogen atom around the pyridine ring. wikipedia.org The driving force for this rearrangement is the formation of a more stable organometallic intermediate. wikipedia.org

This rearrangement typically starts with the deprotonation of a halopyridine at a position ortho to the halogen, facilitated by a strong base like lithium diisopropylamide (LDA). wikipedia.org The resulting lithiated species can then undergo a series of intermolecular lithium-halogen exchange steps, leading to the migration of the halogen to a different position on the ring. acs.org The final position of the halogen is thermodynamically controlled.

For the synthesis of analogues of this compound, a halogen-dance reaction could potentially be employed to introduce a halogen at a specific position, which could then be further functionalized. For example, a bromo-substituted precursor could undergo a halogen-dance to position the bromine at the desired location, followed by an iodine for bromine exchange. The intramolecularity of certain halogen-dance-related rearrangements, such as the anionic ortho-Fries rearrangement, has been established. acs.org

Transition Metal-Catalyzed Cross-Coupling Strategies for Pyridine Functionalization

Transition metal-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, providing versatile pathways to a wide array of functionalized pyridine derivatives.

Palladium-Catalyzed Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a highly versatile palladium-catalyzed reaction that joins an organoboron compound with an organic halide or triflate. libretexts.orgrsc.org This reaction is widely used to form biaryl structures and to introduce alkyl or alkenyl substituents onto aromatic rings. libretexts.org In the context of this compound analogues, the iodine atom serves as an excellent coupling partner for Suzuki-Miyaura reactions.

The general mechanism involves the oxidative addition of the palladium(0) catalyst to the aryl iodide, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. libretexts.org The choice of palladium precursor, ligand, and base is critical for the success of the reaction. libretexts.org For instance, the use of bulky, electron-rich phosphine (B1218219) ligands can enhance the efficiency of the catalytic cycle. snnu.edu.cn

| Catalyst System | Substrates | Product | Yield | Reference |

| Pd(PPh3)4, Na2CO3 | 3-Iodoimidazo[1,2-a]pyridines, Arylboronic acids | 3-Aryl-imidazo[1,2-a]pyridines | Good | researchgate.net |

| Pd2(dba)3, P(2-furyl)3 | Halopyridines, Iodozinc species | Pyridine-containing amino acids | up to 90% | rsc.org |

| Palladacycle catalysts | Aryl iodides, Arylboronic acids | Biaryls | up to 99% | researchgate.net |

| This table showcases various palladium catalyst systems used in Suzuki-Miyaura coupling reactions involving pyridine derivatives. |

Buchwald-Hartwig Amination for C-N Bond Construction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for forming C-N bonds by coupling an aryl halide or triflate with an amine. researchgate.netorganic-chemistry.org This reaction is instrumental in synthesizing N-aryl and N-heteroaryl amines, which are common motifs in pharmaceuticals. The this compound itself, or its analogues, can be a substrate for this reaction, allowing for the introduction of various amino groups at the 6-position.

The catalytic cycle of the Buchwald-Hartwig amination is similar to that of the Suzuki-Miyaura coupling, involving oxidative addition, amine coordination and deprotonation, and reductive elimination. organic-chemistry.org The development of specialized ligands, such as those from the Buchwald and Hartwig groups, has greatly expanded the scope and efficiency of this reaction, allowing for the coupling of a wide range of amines and aryl halides under mild conditions. organic-chemistry.orgrsc.org A nickel-catalyzed version of this reaction has also been developed, offering a more earth-abundant metal alternative. nih.gov

| Catalyst System | Substrates | Product | Yield | Reference |

| Pd2(dba)3, rac-BINAP, NaOtBu | Protected pyrazolo[3,4-c]pyridine, Amines | Aminated pyrazolo[3,4-c]pyridines | 62-97% | rsc.org |

| Ni(acac)2, Phenylboronic ester | Aryl iodides, Aryl/aliphatic amines | N-Aryl/alkyl amines | High | nih.gov |

| Pd-based catalyst, Bulky phosphine ligand | Aryl halides, Amines | Diaryl amines | High | snnu.edu.cn |

| This table highlights different catalyst systems for Buchwald-Hartwig amination reactions involving pyridine and related heterocyclic compounds. |

Kumada and Negishi Coupling Variants in Pyridine Synthesis

The Kumada and Negishi couplings are also powerful transition metal-catalyzed reactions for C-C bond formation. The Kumada coupling utilizes a Grignard reagent as the organometallic partner, while the Negishi coupling employs an organozinc reagent. wikipedia.orgwikipedia.org

The Kumada coupling, one of the earliest cross-coupling reactions, is effective for coupling aryl and vinyl halides with Grignard reagents, catalyzed by nickel or palladium. wikipedia.orgresearchgate.net While highly effective, the strong basicity of Grignard reagents can limit its functional group tolerance. wikipedia.org

The Negishi coupling offers a milder alternative, as organozinc reagents are generally more tolerant of functional groups than Grignard reagents. orgsyn.orgorgsyn.org This reaction is particularly useful for the synthesis of complex molecules, including bipyridines and other heterocyclic compounds. orgsyn.orgorgsyn.org The choice between Kumada and Negishi coupling often depends on the specific substrates and the desired functional group compatibility. Both methods have been successfully applied to the synthesis of functionalized pyridines. acs.orgresearcher.lifeorganic-chemistry.org

| Coupling Reaction | Catalyst | Substrates | Product | Key Features | Reference |

| Kumada | Ni or Pd complexes | Organic halide, Grignard reagent | C-C coupled product | One of the first cross-coupling methods. | wikipedia.org |

| Negishi | Pd or Ni complexes | Organic halide, Organozinc reagent | C-C coupled product | High functional group tolerance. | wikipedia.orgorgsyn.org |

| This table provides a comparative overview of Kumada and Negishi coupling reactions for pyridine synthesis. |

Novel Synthetic Routes via Precursor Modification

Recent advancements in synthetic organic chemistry have provided more efficient and selective pathways to complex heterocyclic systems. For this compound, modifying existing pyridine isomers and developing optimized reaction sequences are key strategies to enhance yield and purity.

One plausible and widely used precursor is 4-methylpyridin-3-amine . This starting material already contains the required methyl and amine groups at the correct relative positions (C4 and C3, respectively). The synthesis then hinges on the selective introduction of an iodine atom at the C6 position. The amino group at C3 is a powerful ortho-, para-directing group for electrophilic aromatic substitution. The para-position (C6) is sterically accessible and electronically activated, making it the preferred site for iodination.

Another approach involves starting with 2-amino-4-picoline (2-amino-4-methylpyridine) . google.com While this isomer has the methyl group in the correct position, the amino group is at C2. A synthetic sequence would be required to move the amino functionality or to replace it. However, a more direct strategy involves the functionalization of a halogenated precursor. For instance, the synthesis of pyrazolo[3,4-c]pyridines has been reported starting from 6-chloro-4-methylpyridin-3-amine . rsc.org This chloro-analogue can serve as a direct precursor to the iodo-compound via halogen exchange reactions, or its synthesis can be adapted by using an iodinating agent instead of a chlorinating one in the final step.

Furthermore, Suzuki cross-coupling reactions have been successfully employed for the functionalization of brominated pyridines like 5-bromo-2-methylpyridin-3-amine , demonstrating the utility of halogenated pyridines as versatile intermediates for building molecular complexity. mdpi.com An analogous strategy could be envisioned for the synthesis of this compound.

| Precursor Compound | Key Transformation Required | Relevant Analogy/Method | Citation |

| 4-Methylpyridin-3-amine | Regioselective iodination at C6 | Electrophilic iodination directed by the C3-amino group. | |

| 6-Chloro-4-methylpyridin-3-amine | Halogen exchange (Finkelstein reaction) or de novo synthesis using an iodinating agent. | Synthesis of related pyrazolo[3,4-c]pyridines. | rsc.org |

| 2-Amino-4-picoline | Diazotization, removal of the amino group, nitration at C3, reduction, and iodination at C6. | Synthesis of 3-amino-4-methylpyridine. | google.com |

| 5-Bromo-2-methylpyridin-3-amine | Suzuki or other cross-coupling reactions to build complexity. | Synthesis of novel pyridine derivatives via Suzuki coupling. | mdpi.com |

Achieving high yield and purity in the synthesis of polysubstituted pyridines often necessitates a carefully planned multistep reaction sequence. libretexts.org The order of reactions is crucial because the substituents on the ring influence the regioselectivity and reactivity of subsequent steps.

A logical multistep synthesis for this compound could start from 4-picoline (4-methylpyridine). The sequence would be designed to install the amino and iodo groups in the correct positions with maximum efficiency.

Nitration: The first step would be the nitration of 4-picoline. The methyl group is an ortho-, para-director. Nitration typically occurs at the ortho-position (C3) to yield 4-methyl-3-nitropyridine. This precursor is advantageous due to the stability of the nitro group under various reaction conditions.

Reduction: The nitro group at C3 is then reduced to an amino group to form 4-methylpyridin-3-amine. This transformation is commonly achieved with high efficiency using catalytic hydrogenation (e.g., H₂ over Pd/C) or metal/acid combinations (e.g., Sn/HCl or Fe/HCl).

Iodination: The final step is the regioselective iodination of 4-methylpyridin-3-amine. As discussed, the strong activating and para-directing effect of the C3-amino group facilitates the introduction of iodine specifically at the C6 position. Reagents like N-Iodosuccinimide (NIS) or iodine in the presence of an oxidizing agent are effective for this transformation.

This sequence is optimized because it introduces the strongly directing amino group just before the halogenation step, ensuring high regioselectivity for the final product.

Synthesis from Related Pyridine Isomers and Derivatives

Chemo- and Regioselectivity Control in Derivatization of Pyridine Rings

Controlling chemo- and regioselectivity is paramount in the synthesis of specifically substituted pyridines. In the case of this compound, the primary challenge is to direct the iodine atom exclusively to the C6 position, avoiding substitution at other available sites like C2 or C5.

The outcome of the electrophilic iodination is governed by the electronic properties and steric hindrance of the substituents already on the pyridine ring. mdpi.com

Directing Effects: The C3-amino group is a powerful activating group that directs incoming electrophiles to the ortho (C2, C4) and para (C6) positions through resonance stabilization of the intermediate sigma complex. The C4-methyl group is a weaker activating group, also directing ortho (C3, C5) and para (C6).

Regiochemical Outcome:

Position C6: This position is para to the strongly directing amino group and para to the weakly directing methyl group. It is electronically highly activated and sterically accessible, making it the most favored site for electrophilic attack.

Position C2: This position is ortho to the amino group, making it electronically activated. However, it can be subject to steric hindrance from the adjacent C3-amino group.

Position C5: This position is ortho to the methyl group and meta to the amino group, making it less electronically favored than C6 or C2.

The synergistic directing effects of the amino and methyl groups strongly favor substitution at C6. To ensure this high regioselectivity, reaction conditions can be fine-tuned. The use of specific iodinating reagents is critical. N-Iodosuccinimide (NIS) is often used for mild and selective iodination of activated aromatic rings. Another effective method is using molecular iodine (I₂) in the presence of an oxidizing agent like hydrogen peroxide or a silver salt (e.g., Ag₂SO₄), which promotes the formation of the electrophilic iodine species. ajol.info Transition-metal-catalyzed C-H activation is also an emerging strategy for the regioselective functionalization of pyridine rings. researchgate.netresearchgate.net

| Factor | Influence on Selectivity | Example Conditions/Reagents | Citation |

| Directing Groups | The C3-amino group is the dominant director, activating the C6 position for electrophilic substitution. | N/A (Inherent property of the substrate) | |

| Iodinating Agent | The choice of reagent affects reactivity and can minimize side reactions. | N-Iodosuccinimide (NIS) in an acidic medium; I₂ with an oxidizing agent (e.g., H₂O₂, HIO₃). | ajol.info |

| Catalyst | Transition metals can direct functionalization to specific C-H bonds. | Palladium catalysts like Pd(OAc)₂ can facilitate directed C-H iodination. | researchgate.net |

| Solvent | Solvent polarity can influence reaction rates and stabilize transition states. | Polar solvents like ethanol (B145695) or acetonitrile (B52724) are often used. |

Reactivity Profile of the Aminopyridine Moiety

The aminopyridine portion of the molecule is characterized by the nucleophilic nature of the amino group and its influence on the pyridine ring's electron density.

Nucleophilic Characteristics in C-N Bond Formation

The primary amino group in this compound is a potent nucleophile, readily participating in carbon-nitrogen (C-N) bond formation reactions. This reactivity is fundamental to its use as a building block in the synthesis of more complex molecules. The lone pair of electrons on the nitrogen atom can attack electrophilic centers, leading to the formation of a new covalent bond.

Common C-N bond-forming reactions involving aminopyridines include:

Alkylation: Reaction with alkyl halides, where the amine displaces a halide ion. pressbooks.pub This reaction can be difficult to control in primary and secondary amines, often leading to mixtures of products. pressbooks.pub

Acylation: Reaction with acid chlorides or anhydrides to form amides. pressbooks.pub This reaction is typically more controlled than alkylation. pressbooks.pub

Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction that forms C-N bonds between aryl halides or triflates and amines. rsc.org

The nucleophilicity of the amino group can be influenced by the electronic effects of the substituents on the pyridine ring. The methyl group at the 4-position is an electron-donating group, which slightly increases the electron density on the ring and enhances the nucleophilicity of the amino group. Conversely, the iodine at the 6-position is an electron-withdrawing group, which can diminish the nucleophilicity of the amine.

Amine Protection and Deprotection Strategies

Due to the high reactivity of the amino group, it is often necessary to protect it during multi-step syntheses to prevent unwanted side reactions. A variety of protecting groups can be employed, with the choice depending on the specific reaction conditions.

Common Amine Protecting Groups and Deprotection Conditions:

| Protecting Group | Reagent for Protection | Conditions for Protection | Conditions for Deprotection |

| Boc (tert-butyloxycarbonyl) | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Base (e.g., NaOH, DMAP, NaHCO₃), Room temperature or moderate heat (40°C) fishersci.co.uk | Strong acid (e.g., TFA, HCl) fishersci.co.ukmasterorganicchemistry.com |

| Cbz (Carboxybenzyl) | Benzyl chloroformate (CbzCl) | Base, Room temperature | Catalytic hydrogenation (e.g., H₂/Pd-C) masterorganicchemistry.com |

| Fmoc (9-fluorenylmethyloxycarbonyl) | Fmoc-Cl | Base | Base (e.g., piperidine) masterorganicchemistry.com |

The Boc group is one of the most common amine protecting groups in non-peptide chemistry due to its ease of introduction and removal under relatively mild conditions. fishersci.co.uk The protection is typically achieved by reacting the amine with di-tert-butyl dicarbonate in the presence of a base. fishersci.co.uk Deprotection is readily accomplished using a strong acid like trifluoroacetic acid (TFA). masterorganicchemistry.com

Reactivity Profile of the Iodopyridine Moiety

The iodopyridine part of the molecule is characterized by the carbon-iodine bond, which can be activated for substitution reactions and where the iodide can act as a leaving group.

Electrophilic Activation and Substitution Reactions

The iodine atom on the pyridine ring can be a site for electrophilic activation. While the pyridine ring itself is generally electron-deficient, the iodine atom can participate in various reactions, particularly metal-catalyzed cross-coupling reactions. The C-I bond can be activated by transition metal catalysts, such as palladium complexes, to undergo oxidative addition, initiating catalytic cycles. nih.gov

Examples of such reactions include:

Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling of the iodopyridine with a boronic acid or ester to form a C-C bond. rsc.org

Heck Coupling: Palladium-catalyzed reaction with an alkene to form a new C-C bond.

Sonogashira Coupling: Palladium- and copper-catalyzed coupling with a terminal alkyne.

The reactivity in these coupling reactions is influenced by the electron-deficient nature of the pyridine ring, which can enhance the rate of substitution at the iodine-bearing carbon.

Role as a Leaving Group in Substitution and Elimination Reactions

The iodide ion is an excellent leaving group in both nucleophilic substitution and elimination reactions due to its large size and the stability of the resulting iodide anion. chadsprep.com This property makes the iodopyridine moiety a versatile precursor for introducing a wide range of functional groups.

In nucleophilic aromatic substitution (SNAAr) reactions, a nucleophile can directly displace the iodide from the pyridine ring. The rate of this reaction is enhanced by the electron-withdrawing nature of the pyridine nitrogen and other substituents that can stabilize the intermediate Meisenheimer complex. rsc.org

In elimination reactions , while less common for aryl halides, under specific conditions, particularly with strong bases, elimination can occur. However, nucleophilic substitution is generally the more prevalent pathway. The Hofmann elimination is a classic example of an elimination reaction involving an amine derivative, where a bulky leaving group favors the formation of the least substituted alkene. pressbooks.pubchadsprep.comlibretexts.org

Catalytic Transformations Involving this compound

This compound is a valuable substrate in a variety of transition-metal-catalyzed reactions. The presence of both a nucleophilic amino group and a reactive C-I bond allows for selective functionalization at different positions of the molecule.

Examples of Catalytic Transformations:

| Reaction Type | Catalyst | Coupling Partner | Bond Formed |

| Suzuki-Miyaura Coupling rsc.org | Pd(dppf)Cl₂ | Arylboronic acid | C-C |

| Buchwald-Hartwig Amination rsc.org | Palladium catalyst | Amine | C-N |

| Negishi Coupling rsc.org | Palladium catalyst | Organozinc reagent | C-C |

| Sonogashira Coupling | Pd(PPh₃)₂Cl₂/CuI | Terminal alkyne | C-C |

These catalytic transformations are essential for the synthesis of complex pharmaceutical and materials science compounds. The ability to selectively modify the molecule at either the amine or the iodo position provides a powerful tool for medicinal chemists to generate libraries of compounds for drug discovery. For instance, palladium-catalyzed C-H functionalization reactions, directed by the pyridine nitrogen, can be used to introduce various substituents at specific positions on the ring. nih.govnih.govacs.org

Carbon-Hydrogen (C-H) Functionalization of Pyridine Amines

The functionalization of C-H bonds has become a transformative tool in organic synthesis, allowing for the direct conversion of these ubiquitous bonds into new functional groups. In pyridine derivatives, the nitrogen atom's electronic properties and its ability to coordinate with transition metals heavily influence reactivity. The C-H bonds at the C2 and C6 positions (ortho to the nitrogen) are electronically activated and more acidic, making them primary sites for functionalization. nih.gov

The presence of an amino group on the pyridine ring introduces further complexity and control. The amino group itself, or a derivative, can act as a directing group, guiding a metal catalyst to a specific C-H bond. This coordination-assisted strategy is fundamental to achieving site-selectivity. For instance, monodentate nitrogen-based directing groups have been instrumental in advancing transition-metal-catalyzed C–H functionalization since early studies on cyclopalladation processes. nih.gov Depending on the reaction conditions and the catalyst system employed, functionalization can be directed to positions ortho or meta to the directing group. snnu.edu.cn While C2-functionalization of pyridines is common due to the nitrogen's proximity, achieving regioselective reactions at more distant positions like C3 and C4 has been a more recent development. nih.gov

Site-Selective Alkylation and Arylation Reactions

For a molecule like this compound, several positions are available for alkylation and arylation. The outcome of a reaction is a delicate balance between the reaction conditions and the inherent reactivity of the sites. The two principal pathways for functionalization are cross-coupling at the carbon-iodine bond and direct C-H activation.

Cross-Coupling at the C-I Bond: The carbon-iodine bond is a classic site for transition-metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira reactions. mdpi.comresearchgate.net The high reactivity of the C-I bond often makes it the preferred site for arylation or alkynylation under standard palladium catalysis, providing a reliable method for introducing new substituents at the C6 position. mdpi.com

C-H Alkylation and Arylation: Direct functionalization of the C-H bonds offers an alternative, more atom-economical route. The amino group at C3 can direct a catalyst to the C2 or C4 position. However, since the C4 position is already substituted with a methyl group, the primary sites for amino-directed C-H activation are the C-H bond at C2 and the C-H bonds of the C4-methyl group. Palladium-catalyzed direct arylation of unactivated C(sp³)–H bonds in free primary amines has been demonstrated, showcasing the potential for functionalizing the methyl group. nih.gov Site-selective δ-C(sp³)-H alkylation of amino acids via a six-membered palladacycle highlights the possibility of activating C-H bonds that are spatially distant but accessible through a stable transition state. nih.gov

The table below summarizes the potential site-selective reactions for this compound, highlighting the competition between different reactive sites.

| Reactive Site | Position | Reaction Type | Typical Catalyst/Reagents | Notes |

|---|---|---|---|---|

| C-I | C6 | Suzuki, Sonogashira, Heck Coupling | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, CuI | Highly efficient and predictable site for arylation, alkynylation, and vinylation. mdpi.com |

| C-H (Aromatic) | C2 | Directed C-H Arylation/Alkylation | Pd(OAc)₂, Rh(III) complexes | Directed by the C3-amino group, forming a five-membered metallacycle intermediate. |

| C-H (Aromatic) | C5 | C-H Arylation/Alkylation | Various transition metals | Less favored due to steric hindrance and lack of strong directing effect compared to C2. |

| C-H (Alkyl) | C4-Methyl | Directed C(sp³)-H Arylation/Alkylation | Pd(OAc)₂ with specific ligands | Can be achieved via formation of a six-membered palladacycle involving the C3-amino group. nih.govnih.gov |

Investigation of Reaction Mechanisms and Intermediates

The mechanisms underlying the site-selective functionalization of pyridine amines are often complex, involving various catalytic cycles and transient intermediates.

For palladium-catalyzed C-H arylation, a commonly proposed mechanism begins with the coordination of the directing group (the C3-amine) to the palladium(II) catalyst. This is followed by C-H bond activation, often considered the rate-determining step, to form a cyclometalated intermediate, such as a five- or six-membered palladacycle. nih.gov The formation of this intermediate is crucial as it brings the catalyst into proximity with the target C-H bond, ensuring selectivity.

From this palladacycle intermediate, the catalytic cycle can proceed through two primary pathways:

Pd(II)/Pd(0) Pathway: The palladacycle can undergo transmetalation with a nucleophilic coupling partner (like an organoboron reagent in Suzuki coupling). Subsequent reductive elimination from the resulting Pd(II) intermediate releases the functionalized product and regenerates the Pd(0) catalyst, which is then re-oxidized to Pd(II) to restart the cycle.

Pd(II)/Pd(IV) Pathway: Alternatively, the Pd(II) palladacycle can react with an electrophilic coupling partner (such as an aryl halide) via oxidative addition to form a high-valent Pd(IV) intermediate. This Pd(IV) species then undergoes reductive elimination to form the C-C bond and regenerate the active Pd(II) catalyst. nih.gov This pathway is often invoked for reactions involving aryl iodides. nih.gov

Experimental and computational studies are vital for distinguishing between these pathways. For example, the isolation and characterization of key palladacycle intermediates can provide strong evidence for the proposed mechanism. nih.govresearchgate.net Furthermore, kinetic isotope effect (KIE) studies can help determine if C-H bond cleavage is the rate-determining step of the reaction. nih.gov In some transformations, particularly those involving specific oxidants or photoredox conditions, the involvement of radical intermediates has also been proposed and verified through radical scavenging experiments. researchgate.netacs.org The choice of ligands, solvents, and additives can significantly influence which mechanistic pathway is favored, thereby controlling the reaction's outcome and selectivity. nih.gov

Strategic Applications of 6 Iodo 4 Methylpyridin 3 Amine in Complex Molecule Synthesis

Precursor in Pharmaceutical and Agrochemical Development

6-Iodo-4-methylpyridin-3-amine is a key precursor in the synthesis of novel compounds for the pharmaceutical and agrochemical industries. The presence of the iodo-substituent facilitates various cross-coupling reactions, enabling the introduction of diverse functional groups and the construction of complex molecular architectures.

Synthesis of Novel Heterocyclic Drug Scaffolds

The pyridine (B92270) ring is a fundamental heterocyclic structure found in numerous pharmaceutical agents and natural products. beilstein-journals.orgnih.gov this compound provides a versatile platform for the construction of novel heterocyclic drug scaffolds. The reactivity of the iodine atom allows for its participation in cross-coupling reactions, such as Suzuki and Buchwald-Hartwig reactions, to form more complex heterocyclic systems. For example, it can be used to synthesize pyrazolo[3,4-c]pyridines, which are structurally similar to purines and have shown potential as anti-inflammatory, anti-viral, and anti-cancer agents. rsc.org The amino group on the pyridine ring can also undergo various transformations, further expanding the diversity of accessible heterocyclic structures. chemicalbook.com

Building Block for Kinase Inhibitors and Neurological Agents

The development of kinase inhibitors is a major focus in cancer therapy and the treatment of inflammatory diseases. rsc.orgunimi.it this compound and its derivatives are valuable building blocks for the synthesis of these targeted therapies. vichemchemie.com The pyridine moiety is a common feature in many kinase inhibitors, and the ability to functionalize the 6-iodo position allows for the fine-tuning of inhibitor potency and selectivity. unimi.it For instance, related aminopyridine structures are essential components of p38 MAP kinase inhibitors, which are being investigated for diseases like rheumatoid arthritis and neurodegenerative disorders. rsc.org

Furthermore, this compound serves as a precursor for agents targeting the central nervous system. The pyridine scaffold is present in many neurologically active compounds. The strategic placement of the methyl and amino groups, along with the reactive iodine, allows for the synthesis of molecules with the potential to modulate the activity of enzymes or receptors in the brain. mdpi.com

Contribution to Advanced Materials Science and Polymer Chemistry

The applications of this compound extend beyond the life sciences into the realm of materials science. The reactive nature of the C-I bond makes it a suitable monomer or cross-linking agent in the synthesis of advanced polymers and functional materials. The incorporation of the pyridine unit can impart specific properties to the resulting materials, such as thermal stability, conductivity, and the ability to coordinate with metals. Halogenated pyridine derivatives, in general, are utilized as intermediates in the creation of new materials with tailored properties. chemicalbook.com

Role in Radiopharmaceutical Chemistry for PET Imaging

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that utilizes radiotracers to visualize and quantify biological processes in vivo. mdpi.com The development of novel PET radiotracers is crucial for advancing our understanding of diseases and for clinical diagnostics.

Synthesis of Fluorinated Pyridine-Based Radiotracers

A key strategy in PET tracer development involves the incorporation of the positron-emitting radionuclide fluorine-18 (B77423) (¹⁸F) into a biologically active molecule. The synthesis of ¹⁸F-labeled aminopyridine derivatives is an area of active research for imaging targets such as demyelination in multiple sclerosis. researchgate.net The iodo-substituent on this compound can serve as a precursor for radiofluorination. Although direct nucleophilic substitution of an iodo group with [¹⁸F]fluoride can be challenging, multi-step syntheses involving this precursor can lead to the desired ¹⁸F-labeled pyridine-based radiotracers. snmjournals.org These synthetic methods often require careful optimization of reaction conditions to achieve good radiochemical yields and high specific activity. researchgate.netnih.gov The development of efficient methods for the synthesis of such radiotracers is essential for their clinical translation. mdpi.comnih.gov

Advanced Spectroscopic and Structural Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an essential tool for elucidating the molecular structure of 6-Iodo-4-methylpyridin-3-amine in solution.

Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide the fundamental framework for structural assignment. The ¹H NMR spectrum is expected to show distinct signals for the two aromatic protons, the amine protons, and the methyl group protons. The chemical shifts are influenced by the electronic effects of the iodine atom, the amino group, and the methyl group on the pyridine (B92270) ring. The aromatic protons are expected to appear as singlets due to the substitution pattern.

The ¹³C NMR spectrum will display six unique signals corresponding to each carbon atom in the molecule. The chemical shifts of the ring carbons are diagnostic, with the carbon atom bonded to the iodine (C6) being significantly shielded, while the carbons adjacent to the nitrogen atom and the amino group are also clearly distinguishable. researchgate.net Data from similar structures, such as 3-Amino-4-methylpyridine and 3-Amino-4-iodopyridine, can aid in the preliminary assignment of these shifts. chemicalbook.comchemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity (¹H) |

| H2 | ~7.8 - 8.0 | - | Singlet |

| H5 | ~7.0 - 7.2 | - | Singlet |

| NH₂ | ~3.5 - 4.5 (broad) | - | Broad Singlet |

| CH₃ | ~2.2 - 2.4 | ~18 - 22 | Singlet |

| C2 | - | ~140 - 145 | - |

| C3 | - | ~135 - 140 | - |

| C4 | - | ~148 - 152 | - |

| C5 | - | ~125 - 130 | - |

| C6 | - | ~95 - 105 | - |

Note: Predicted values are based on standard substituent effects on a pyridine ring and may vary depending on the solvent and experimental conditions. sigmaaldrich.com

Two-dimensional (2D) NMR experiments are crucial for confirming the precise connectivity of atoms within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY is not expected to show correlations between the aromatic protons (H2 and H5) as they are not on adjacent carbons. However, it can be used to confirm the absence of such couplings and to observe any potential long-range couplings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. columbia.edu This is invaluable for definitively assigning the carbon signals. For instance, the proton signal of the methyl group will show a cross-peak to the methyl carbon signal, and the aromatic proton signals (H2, H5) will correlate to their respective carbon atoms (C2, C5). github.io

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range correlations (typically 2-3 bonds) between protons and carbons, which is key for piecing together the molecular skeleton. youtube.com Expected correlations would include the methyl protons to C3, C4, and C5, and the aromatic proton H2 to C3, C4, and C6. These correlations confirm the relative positions of the substituents on the pyridine ring. columbia.edu

NOESY/ROESY (Nuclear Overhauser Effect/Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space, irrespective of their bonding. For a small molecule like this, NOESY/ROESY can show through-space correlations between the methyl protons and the aromatic proton at C5, as well as with the amine protons, confirming their proximity.

In the solid state, intermolecular forces such as hydrogen bonding and potential halogen bonding dictate the crystal packing. Advanced solid-state NMR (ssNMR) can probe these supramolecular interactions. nih.gov Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) can provide high-resolution ¹³C and ¹⁵N spectra of the solid material. mdpi.com Changes in the chemical shifts of the amine nitrogen (¹⁵N) and adjacent carbons (C2, C4) compared to their solution-state values can indicate their involvement in hydrogen bonding (N-H···N). mdpi.com Furthermore, ssNMR can be used to study molecular dynamics in the solid state. soton.ac.uk

2D NMR Techniques (COSY, HSQC, HMBC, NOESY/ROESY) for Connectivity and Stereochemistry

High-Resolution Mass Spectrometry (HRMS) and Hyphenated Techniques (LC-MS)

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula with high confidence. For this compound (C₆H₇IN₂), the exact mass of the protonated molecule [M+H]⁺ is a key identifier. chemsrc.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hyphenated technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. rsc.org This is used to assess the purity of the compound and to identify any potential impurities or byproducts from the synthesis. nih.gov

Table 2: High-Resolution Mass Spectrometry Data

| Parameter | Value | Significance |

| Molecular Formula | C₆H₇IN₂ | - |

| Molecular Weight | 234.04 g/mol | - |

| Exact Mass | 233.96505 u | Basis for HRMS measurement. |

| [M+H]⁺ (calculated) | 234.97233 u | Confirms elemental composition. |

Single Crystal X-ray Diffraction for Absolute Structure Determination

The most definitive method for determining the three-dimensional structure of a crystalline solid is Single Crystal X-ray Diffraction. aps.org This technique involves irradiating a single, high-quality crystal of the compound with X-rays. The resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing the precise positions of each atom. rsc.org

If a suitable crystal of this compound were grown, X-ray diffraction would provide:

Absolute confirmation of the molecular structure and connectivity.

Precise bond lengths and angles , for example, the C-I, C-N, and C-C bond distances.

Information on the crystal packing , including details of intermolecular hydrogen bonds (e.g., between the amine group of one molecule and the pyridine nitrogen of another) and other potential supramolecular interactions like π-π stacking or halogen bonding.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides information about the functional groups present in a molecule. tubitak.gov.tr These two techniques are often complementary. spectroscopyonline.com

For this compound, characteristic vibrational bands would be observed for the N-H bonds of the amine, the C-H bonds of the methyl group and the aromatic ring, the C=C and C=N ring stretching modes, and the C-I stretching mode. researchgate.net

Table 3: Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

| Amine (N-H) | Symmetric/Asymmetric Stretch | 3300 - 3500 | Medium-Strong | Weak |

| Amine (N-H) | Scissoring Bend | 1580 - 1650 | Medium-Strong | Weak |

| Aromatic (C-H) | Stretch | 3000 - 3100 | Medium | Strong |

| Methyl (C-H) | Asymmetric/Symmetric Stretch | 2850 - 3000 | Medium | Medium |

| Pyridine Ring | C=C, C=N Stretch | 1400 - 1600 | Strong | Strong |

| Carbon-Iodine (C-I) | Stretch | 500 - 600 | Strong | Strong |

Theoretical and Computational Chemistry Investigations

Ab Initio and Semi-Empirical Methods for Molecular Properties

While DFT is prevalent, other computational methods are also valuable. Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods, are based on first principles without empirical parameters, offering high accuracy at a significant computational cost. science.gov They are often used for benchmarking results on smaller molecules.

Semi-empirical methods, such as PM6 or AM1 found in packages like MOPAC, use parameters derived from experimental data to simplify calculations. mdpi.com These methods are much faster than DFT or ab initio methods, making them suitable for calculating properties of very large molecules or for high-throughput screening, although with lower accuracy. mdpi.com

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. dovepress.com By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational landscape of a molecule and its interactions with its environment, such as a solvent or a biological macromolecule. nih.gov For 6-Iodo-4-methylpyridin-3-amine, MD simulations could be employed to analyze its conformational preferences, the dynamics of its hydrogen bonding with water molecules, or its binding mode and stability within a protein active site. pdbj.org

Biological and Pharmacological Relevance of 6 Iodo 4 Methylpyridin 3 Amine Derivatives

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

The biological activity of 6-Iodo-4-methylpyridin-3-amine derivatives is significantly influenced by the nature and position of various substituents on the pyridine (B92270) ring. mdpi.comnih.gov SAR and SPR studies are crucial in optimizing the therapeutic potential of these compounds. rsc.orgresearchgate.net

Impact of Substituent Modifications on Biological Activity

Systematic modifications of the this compound scaffold have demonstrated a clear correlation between the chemical structure and biological efficacy.

Aryl and Halogen Substitutions: The introduction of different aryl groups and additional halogen atoms can significantly impact the biological activities of these derivatives. For instance, in a series of pyridine derivatives, the presence of two different halogen groups (chloro and fluoro) on the aryl ring attached to the pyridine core resulted in the highest anti-thrombolytic activity. researchgate.net Conversely, a derivative with only a single chloro substituent showed the lowest activity. researchgate.net This suggests that the electronic properties and steric bulk of the substituents play a critical role in the interaction with biological targets. researchgate.net

Acyl Group Masking: Masking the amino group with an acyl group has been shown to enhance certain biological activities. mdpi.com For example, an acylated pyridine derivative exhibited higher cytotoxic activity against red blood cells compared to its non-acylated counterpart. mdpi.com This modification can also lead to increased anti-bacterial and biofilm inhibition properties. mdpi.com

Impact of Linker and Steric Bulk: In the context of kinase inhibition, structural alterations such as elongating a linker between the pyridine ring and another cyclic moiety did not significantly affect the potency. acs.org However, increasing the steric bulk at the amino site by introducing a second alkyl group led to a moderate to great decrease in potency. acs.org This indicates that while some structural flexibility is tolerated, excessive bulk can be detrimental to the binding affinity. acs.org

Modifications for Optimal Potency: Research on various pyridine derivatives has shown that monosubstitution with a cyclopentyl group can provide an optimal balance of enzymatic and cellular potencies, as well as selectivity for specific kinases. acs.org In contrast, bulkier aromatic groups like phenyl or smaller, more flexible groups like isopropyl can lead to a reduction in activity. acs.org

| Compound Series | Modification | Effect on Activity | Reference |

|---|---|---|---|

| Pyridine Derivatives | Two different halogens (chloro and fluoro) on aryl ring | Highest anti-thrombolytic activity | researchgate.net |

| Pyridine Derivatives | Single chloro substituent on aryl ring | Lowest anti-thrombolytic activity | researchgate.net |

| Pyridine Derivatives | Masking amino group with acyl group | Enhanced cytotoxic and anti-bacterial activity | mdpi.com |

| 4-(4-methylthiazol-5-yl)-N-(pyridin-2-yl)pyrimidin-2-amine Derivatives | Elongating linker between pyridine and piperazine | No significant impact on CDK4/6 selectivity and cellular potency | acs.org |

| 4-(4-methylthiazol-5-yl)-N-(pyridin-2-yl)pyrimidin-2-amine Derivatives | Increasing steric bulk at the amino site | Moderately to greatly diminished potency | acs.org |

| 4-(4-methylthiazol-5-yl)-N-(pyridin-2-yl)pyrimidin-2-amine Derivatives | Monosubstitution of a cyclopentyl group | Optimal combination of enzymatic and cellular potencies and selectivity for CDK4/6 | acs.org |

Modulators of Specific Biological Pathways and Targets

Derivatives of this compound have been identified as potent modulators of various enzymes and receptors, highlighting their potential as therapeutic agents. rsc.orgnih.govrsc.org

Inhibition of Enzymes (e.g., Kinases, Nitric Oxide Synthase)

Kinase Inhibition: Several pyridine derivatives have been developed as highly potent and selective inhibitors of cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6, which are key regulators of the cell cycle. acs.org For example, a series of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives demonstrated excellent potency and selectivity for CDK4/6. acs.org Inhibition of these kinases leads to G1 phase cell cycle arrest and has antiproliferative effects, making these compounds promising anticancer drug candidates. acs.org

Nitric Oxide Synthase (NOS) Inhibition: The nitric oxide synthase (NOS) family of enzymes is involved in the production of nitric oxide, a signaling molecule implicated in various pathological conditions. nih.gov Derivatives of 4-aminopteridine have been developed to target the neuronal isoform of NOS (nNOS). nih.gov Structure-activity relationship studies on these compounds revealed that bulky substituents at the 6-position of the pteridine (B1203161) nucleus, such as a phenyl group, significantly increased their inhibitory potency. nih.gov

Modulation of Receptors (e.g., Metabotropic Glutamate (B1630785) Receptors)

Metabotropic Glutamate Receptor 5 (mGluR5) Antagonists: Derivatives of pyridinyl-alkynes have been investigated as antagonists of the metabotropic glutamate receptor 5 (mGluR5). researchgate.net mGluR5 is implicated in a variety of central nervous system (CNS) disorders. nih.gov Compounds such as 3-iodo-5-(pyridin-2-ylethynyl)benzonitrile (B565826) (IPEB) and 3-iodo-5-((6-methylpyridin-2-yl)ethynyl)benzonitrile (IMPEB) have shown high inhibitory activity against mGluR5. nih.gov

| Compound Class | Target | Effect | Example Compound | Reference |

|---|---|---|---|---|

| 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives | CDK4/CDK6 | Inhibition | Compound 78 (Ki = 1 nM for CDK4, 34 nM for CDK6) | acs.org |

| 4-Amino pteridine derivatives | Neuronal Nitric Oxide Synthase (nNOS) | Inhibition | 6-phenyl substituted 4-amino-5,6,7,8-tetrahydropteridines | nih.gov |

| Pyridinyl-alkynes | mGluR5 | Antagonism | IPEB (IC50 = 0.66 nM), IMPEB (IC50 = 0.71 nM) | nih.gov |

Cellular and Molecular Mechanism of Action Investigations

The therapeutic effects of this compound derivatives are underpinned by their interactions with specific cellular and molecular pathways. nih.gov

Anti-thrombolytic and Biofilm Inhibition Activity

Anti-thrombolytic Activity: Several novel pyridine-based derivatives have been synthesized and evaluated for their ability to inhibit blood clot formation. mdpi.com One study found that a derivative, compound 4b, exhibited the highest percentage of clot lysis (41.32%) among the tested compounds. mdpi.comresearchgate.net The anti-thrombolytic activity was found to be significantly influenced by the substituents on the aryl ring, with pyridine derivatives containing an acylated amino group and substituted aryl rings showing moderate to good clot inhibition characteristics. mdpi.com

Biofilm Inhibition Activity: Bacterial biofilms pose a significant challenge in treating infections due to their resistance to antibiotics. mdpi.com Derivatives of this compound have shown promising anti-biofilm activity against bacteria like Escherichia coli. mdpi.com In one study, compound 4f was the most potent inhibitor of E. coli biofilm formation, with an inhibition value of 91.95%. mdpi.comresearchgate.net The presence of a thiomethyl group on the phenyl ring was suggested to be responsible for this high activity. mdpi.com Generally, masking the amino group with an acyl group was found to enhance the anti-bacterial activity of these pyridine derivatives. mdpi.com

| Activity | Most Potent Compound | Result | Key Structural Feature | Reference |

|---|---|---|---|---|

| Anti-thrombolytic | Compound 4b | 41.32% clot lysis | Acylated amino group and substituted aryl ring | mdpi.comresearchgate.net |

| Biofilm Inhibition (E. coli) | Compound 4f | 91.95% inhibition | Thiomethyl group on the phenyl ring | mdpi.comresearchgate.net |

Interactions with Cellular Components (e.g., Tubulin Polymerization)

Derivatives of substituted pyridines, including structures analogous to those derived from this compound, have been identified as potent inhibitors of tubulin polymerization, a critical process for cell division. nih.govnih.gov Microtubules are dynamic polymers of α- and β-tubulin heterodimers and are essential components of the cytoskeleton, playing a crucial role in mitosis. nih.govresearchgate.net Disruption of microtubule dynamics leads to cell cycle arrest and apoptosis, making tubulin a key target for anticancer drug development. nih.govsci-hub.se

Many pyridine derivatives exert their antimitotic effects by binding to the colchicine (B1669291) site on β-tubulin. nih.govsci-hub.se This binding prevents the polymerization of tubulin into microtubules, thereby disrupting the formation of the mitotic spindle and halting cell division. nih.gov

Structure-activity relationship (SAR) studies have revealed that the conformation of these pyridine-based inhibitors is crucial for their activity. For instance, in a series of diarylamine derivatives, a non-planar conformation between the pyridine ring and an adjacent phenyl ring was found to be favorable for enhancing antitumor potency. nih.gov The introduction of substituents on the pyridine ring and the linker nitrogen atom can enforce this non-planar orientation, leading to significantly improved cytotoxic activity. nih.gov For example, the tertiary amine derivative 6-chloro-N-(4-methoxyphenyl)-N-methyl-3-nitropyridin-2-amine, designed to have a non-planar structure, exhibited significant cytotoxicity against various human tumor cell lines. nih.gov

Researchers have synthesized and evaluated numerous pyridine derivatives for their ability to inhibit tubulin polymerization. The potency of these compounds is often measured by their IC₅₀ value, which represents the concentration required to inhibit tubulin assembly by 50%. Several compounds have shown activity comparable to or even exceeding that of the well-known tubulin inhibitor Combretastatin A-4 (CA-4). nih.gov

The following table summarizes the tubulin polymerization inhibitory activity of selected pyridine derivatives, highlighting the impact of different substituents on their potency.

| Compound | R³ Substituent | R⁴ Substituent | Tubulin Polymerization IC₅₀ (μM) | Ref |

| 6a | COOMe | Cl | 1.7 | nih.gov |

| 7g | COOEt | Cl | 1.5 | nih.gov |

| 8c | COOEt | CF₃ | 1.4 | nih.gov |

| Combretastatin A-4 (CA-4) | - | - | 1.2 | nih.gov |

| 4v (a 6-Aryl-2-benzoyl-pyridine derivative) | - | - | - | sci-hub.se |

| Triazole Derivative 7 (N-methyl-5-indolyl attached) | - | - | Potent inhibitor | nih.gov |

| Triazole Derivative 9 (N-methyl-5-indolyl attached) | - | - | Potent inhibitor | nih.gov |

This table is interactive. Click on the headers to sort the data.

The data indicate that modifications at the R³ and R⁴ positions of the pyridine ring can fine-tune the inhibitory activity. nih.gov For instance, compounds with methyl or ethyl ester groups at the R³ position and either a chloro or trifluoromethyl group at the R⁴ position demonstrate high potency in inhibiting tubulin assembly. nih.gov Molecular docking studies have further confirmed that these active compounds bind within the colchicine site of tubulin, explaining their mechanism of action at a molecular level. nih.govnih.gov

Preclinical Evaluation and Pharmacological Profiling of Derivatives

The preclinical evaluation of derivatives based on the substituted aminopyridine scaffold has demonstrated significant potential in various therapeutic areas, most notably in oncology. These investigations involve assessing the compound's efficacy in cellular and animal models, providing crucial data on their pharmacological profile before any potential clinical development.

In the context of anticancer agents, particularly tubulin polymerization inhibitors, preclinical studies have progressed beyond cellular assays to in vivo tumor models. For example, the potent 6-aryl-2-benzoyl-pyridine derivative 4v was evaluated in a mouse xenograft model with A375 melanoma. sci-hub.se The study revealed that 4v strongly suppressed tumor growth, induced tumor necrosis, and disrupted tumor angiogenesis, which is the formation of new blood vessels that supply the tumor. sci-hub.se Furthermore, the compound was shown to induce apoptosis (programmed cell death) within the tumor cells. sci-hub.se These findings underscore the compound's potent antiproliferative function in a living organism. sci-hub.se

Beyond tubulin inhibition, derivatives of halogenated pyridinamines serve as key intermediates in the synthesis of targeted therapies. For instance, 2,4-dichloro-6-iodo-pyridin-3-amine has been used as a starting material for the synthesis of imidazo[4,5-b]pyridine compounds. google.com These derivatives have been profiled as potent and selective inhibitors of Janus kinases (JAK), specifically the tyrosine kinase 2 (TYK2). google.com JAK inhibitors are a class of drugs used in the treatment of autoimmune and inflammatory diseases. The preclinical profiling of these compounds involves assessing their inhibitory activity against the target kinase and their selectivity over other kinases to minimize off-target effects. google.com

The table below summarizes key findings from the preclinical evaluation of representative pyridine derivatives.

| Derivative Class / Compound | Pharmacological Target / Model | Key Preclinical Findings | Therapeutic Area / Application | Ref |

| 6-Aryl-2-benzoyl-pyridine (4v) | Tubulin / A375 melanoma xenograft model | Strong suppression of tumor growth, induction of tumor necrosis, disruption of angiogenesis, induction of apoptosis. | Oncology | sci-hub.se |

| Imidazo[4,5-b]pyridine derivative | Janus Kinase (TYK2) | Potent and selective inhibition of TYK2 enzyme activity. | Inflammatory/Autoimmune Diseases | google.com |

| ¹⁸F-SynVesT-2 | Synaptic Vesicle Glycoprotein 2A (SV2A) / Non-human primate brain | Exhibited fast brain kinetics, low nonspecific binding, and high specific binding, making it a promising PET imaging probe. | Neurological Imaging | researchgate.net |

This table is interactive. Click on the headers to sort the data.

These preclinical evaluations are critical for establishing a derivative's mechanism of action, efficacy, and potential therapeutic utility, paving the way for further development.

常见问题

Q. What are the common synthetic routes for 6-Iodo-4-methylpyridin-3-amine, and how can purity be ensured?

Methodological Answer: The synthesis typically involves halogenation of a pyridine precursor. For example, iodination at the 6-position can be achieved via electrophilic substitution using iodine monochloride (ICl) or via cross-coupling reactions (e.g., Suzuki-Miyaura) with pre-functionalized intermediates. A key step is optimizing reaction conditions (temperature, solvent, catalyst) to minimize byproducts like diiodinated analogs. Purity is ensured using column chromatography (silica gel, gradient elution) followed by HPLC analysis (C18 column, acetonitrile/water mobile phase). Confirmation of purity (>95%) requires combined NMR (¹H/¹³C) and mass spectrometry (ESI-MS) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer: Key techniques include:

- ¹H/¹³C NMR : To confirm substitution patterns and methyl group integration. For example, the methyl group at position 4 appears as a singlet (~δ 2.3 ppm in CDCl₃), while aromatic protons show coupling patterns dependent on iodine’s electron-withdrawing effects .

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula (C₆H₇IN₂, expected [M+H]⁺ = 222.9604).

- Melting Point Analysis : Literature values (e.g., analogs like 3-Iodo-4-methoxypyridin-2-amine melt at ~100°C) help validate crystallinity .

Q. How is the iodine atom's position confirmed on the pyridine ring?

Methodological Answer: X-ray crystallography using programs like SHELXL (for refinement) or SHELXS (for structure solution) provides unambiguous confirmation. For example, SHELX programs resolve heavy-atom positions (iodine’s high electron density) and refine bond lengths/angles to <0.01 Å precision. Alternative methods include NOESY NMR to probe spatial proximity between iodine and adjacent protons .

Advanced Questions

Q. How can computational methods predict the biological interactions of this compound?

Methodological Answer:

- Molecular Docking : Tools like AutoDock Vina simulate binding to target receptors (e.g., kinases or GPCRs). The iodine’s van der Waals radius and hydrophobic interactions are critical in binding pocket occupancy.

- Molecular Dynamics (MD) Simulations : GROMACS or AMBER assess stability of ligand-receptor complexes over 100-ns trajectories, evaluating RMSD fluctuations (<2 Å indicates stable binding).

- Quantum Mechanical Calculations : DFT (B3LYP/6-31G*) optimizes geometry and calculates electrostatic potential maps to predict nucleophilic/electrophilic sites .

Q. What strategies resolve contradictions in analytical data (e.g., conflicting NMR vs. MS results)?

Methodological Answer:

- Cross-Validation : Repeat synthesis and analysis under controlled conditions (e.g., inert atmosphere to prevent oxidation).

- Advanced NMR Techniques : Use 2D experiments (HSQC, HMBC) to resolve overlapping signals. For example, HMBC correlations between the methyl group and pyridine carbons confirm substitution patterns.

- Isotopic Labeling : Synthesize deuterated analogs (e.g., CD₃ group) to simplify NMR interpretation .

Q. How do structural modifications (e.g., halogen substitution) influence receptor binding and reactivity?

Methodological Answer:

- Halogen Scanning : Replace iodine with Cl/Br/F to study steric and electronic effects. For example, 6-Chloro-4-methylpyridin-3-amine shows reduced binding affinity to adenosine receptors due to smaller van der Waals radius .

- SAR Studies : Test analogs with varying substituents (e.g., methoxy, piperidine) to map pharmacophore requirements. IC₅₀ values from radioligand displacement assays quantify affinity changes .

Q. What crystallographic challenges arise in resolving this compound, and how are they addressed?

Methodological Answer:

- Heavy-Atom Effects : Iodine’s strong X-ray absorption can cause data collection artifacts. Use synchrotron radiation (λ = 0.7–1.0 Å) to enhance resolution.

- Twinned Crystals : SHELXL’s TWIN/BASF commands refine twinned data (e.g., pseudo-merohedral twinning).

- Disorder Modeling : For flexible methyl groups, PART instructions in SHELXL refine occupancy and thermal parameters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。